2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine
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Overview
Description
2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine is a heterocyclic compound with the molecular formula C10H14N2 It is a derivative of pyrazine, characterized by a cyclopentane ring fused to a pyrazine ring
Preparation Methods
The synthesis of 2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine.
Cyclopentenolone Condensation: Another method includes condensing a cyclopentenolone with alkylenediamines or an aliphatic α-diketone with 1,2-diamino cyclopentane.
Industrial Production: Industrially, the compound can be synthesized using solvents like benzene and oxidizing agents such as oxygen or manganese dioxide under controlled temperature conditions.
Chemical Reactions Analysis
2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine undergoes various chemical reactions:
Scientific Research Applications
2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine can be compared with other similar compounds:
Biological Activity
2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine (CAS No. 41330-37-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential applications in various fields.
- Molecular Formula : C11H16N2
- Molecular Weight : 176.26 g/mol
- Density : 1.055 g/mL
- Boiling Point : 96-99 °C at 20 mmHg
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The detailed synthetic pathways have not been extensively documented in the literature, indicating a potential area for further research.
Antimicrobial Properties
Research indicates that derivatives of cyclopenta[B]pyrazines exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 µM, highlighting their potential as antimicrobial agents .
Compound | Target Organism | MIC (µM) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 |
3g | Escherichia coli | 0.21 |
3g | Candida albicans | 0.83 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The results indicate that while some derivatives exhibit promising antimicrobial activity, they also display varying levels of cytotoxicity, necessitating careful evaluation of their therapeutic index .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions of these compounds with target proteins involved in bacterial resistance mechanisms. For example, binding energies comparable to established antibiotics like ciprofloxacin were observed, suggesting that these compounds may act through similar pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiazolopyridine derivatives found that compound 3g , closely related to our compound of interest, exhibited potent activity against both Gram-positive and Gram-negative bacteria . This suggests that structural modifications could enhance the biological activity of cyclopenta[B]pyrazines.
- Pharmacokinetic Properties : In vivo studies are necessary to establish the pharmacokinetic profiles of these compounds. Preliminary assessments suggest favorable drug-like properties based on ADME (Absorption, Distribution, Metabolism, and Excretion) criteria .
Properties
CAS No. |
41330-37-4 |
---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-3-propyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-3-5-9-8(2)12-10-6-4-7-11(10)13-9/h3-7H2,1-2H3 |
InChI Key |
KPCPUDJTMLNINI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2CCCC2=N1)C |
Origin of Product |
United States |
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